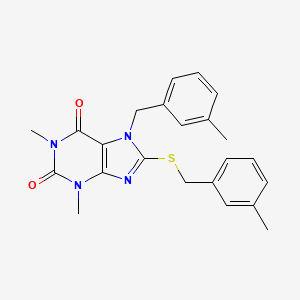
1,3-dimethyl-7-(3-methylbenzyl)-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-7-(3-methylbenzyl)-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(3-methylbenzyl)-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(3-methylbenzyl)-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Mixed Ligand-Metal Complexes : A study conducted on mixed ligand metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione derivatives showcased the synthesis of new compounds. These were characterized using UV-Visible and infrared spectroscopy, alongside elemental analysis and conductivity measurements, highlighting the compound's role in forming complexes with metal ions through nitrogen atoms S. A. Shaker, 2011.
Pharmacological Potential
- Neurodegenerative Diseases : Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a related class of compounds, has identified potential multitarget drugs for treating neurodegenerative diseases. These compounds were evaluated for their ability to antagonize adenosine receptors and inhibit monoamine oxidases, showing promise as dual-target-directed ligands A. Brunschweiger et al., 2014.
Structural Studies
- Crystal Structure Analysis : The crystal structure of theophylline monohydrate, closely related to the compound , was determined to understand its interactions with water molecules, providing insights into its solid-state behavior and potential interactions in biological systems Changquan Calvin Sun et al., 2002.
Biodegradation
- Microbial Degradation of Related Compounds : Studies on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains offer insights into microbial degradation pathways. These findings could suggest potential environmental or biotechnological applications for the compound's derivatives K. Kropp et al., 1996.
Molecular Interactions
- Binding and Interaction Studies : Detailed examinations of methylxanthines, including structural analogs of the compound, reveal the multifaceted therapeutic potential through experimental and computational studies. These studies provide a basis for understanding how similar compounds might interact with biological targets J. Latosińska et al., 2014.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-7-5-9-17(11-15)13-27-19-20(25(3)23(29)26(4)21(19)28)24-22(27)30-14-18-10-6-8-16(2)12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJZOSUFVFBASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC(=C4)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-methylbenzyl)-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)
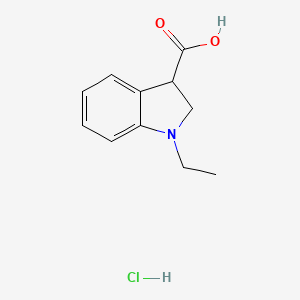
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)
![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)
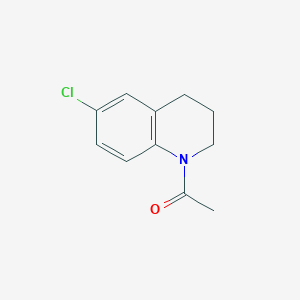
![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)
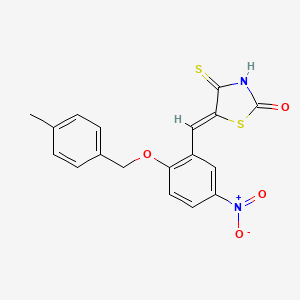
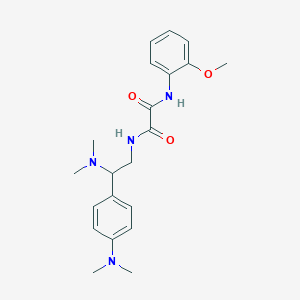
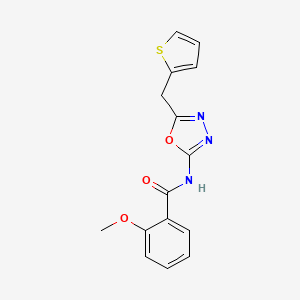
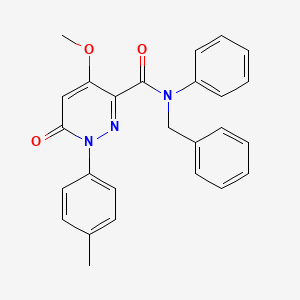
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)